tert-butyl(2R)-2-hydroxy-4-(methylcarbamoyl)butanoate
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Overview
Description
Tert-butyl (2R)-2-hydroxy-4-(methylcarbamoyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their general formula RCOOR’, where R and R’ can be alkyl or aryl groups. This compound is notable for its tert-butyl group, which is a bulky substituent that can influence the reactivity and stability of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-hydroxy-4-(methylcarbamoyl)butanoate can be achieved through various methods. One common approach involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions, which allows for the formation of tert-butyl esters through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds can be achieved using these advanced technologies .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-hydroxy-4-(methylcarbamoyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl (2R)-2-hydroxy-4-(methylcarbamoyl)butanoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-hydroxy-4-(methylcarbamoyl)butanoate involves its interaction with molecular targets through various pathways. The tert-butyl group can influence the reactivity and stability of the molecule, making it a valuable probe in NMR studies of macromolecular complexes. The compound can also act as a protecting group for amines, facilitating transformations of other functional groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.
tert-Butyl carbamate: Used as a protecting group for amines in peptide synthesis.
tert-Butyl hydroperoxide: An oxidizing agent used in various chemical reactions.
Uniqueness
Tert-butyl (2R)-2-hydroxy-4-(methylcarbamoyl)butanoate is unique due to its specific structure, which combines a tert-butyl group with a hydroxy and methylcarbamoyl group. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl (2R)-2-hydroxy-5-(methylamino)-5-oxopentanoate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)7(12)5-6-8(13)11-4/h7,12H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 |
InChI Key |
RFUZWKIOBHZYBK-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)NC)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)NC)O |
Origin of Product |
United States |
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